molecular formula C10H14O2 B13349856 methyl (E)-6,6-dimethylhept-2-en-4-ynoate

methyl (E)-6,6-dimethylhept-2-en-4-ynoate

Cat. No.: B13349856
M. Wt: 166.22 g/mol
InChI Key: CRCKVBFXCBHEJE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is an organic compound with a unique structure that includes both an alkyne and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-6,6-dimethylhept-2-en-4-ynoate typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes .

Scientific Research Applications

Methyl (E)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (E)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves interactions with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-ol
  • Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-amine
  • Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-thiol

Uniqueness

Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is unique due to its combination of alkyne, alkene, and ester functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl (E)-6,6-dimethylhept-2-en-4-ynoate

InChI

InChI=1S/C10H14O2/c1-10(2,3)8-6-5-7-9(11)12-4/h5,7H,1-4H3/b7-5+

InChI Key

CRCKVBFXCBHEJE-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)C#CC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.